
Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromophenyl group, an imidazole ring, and a hydroxypyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the tert-butyl group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems, which have been shown to be efficient and sustainable for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The imidazole ring can be reduced under hydrogenation conditions using a catalyst such as palladium on carbon.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated imidazole derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,4S)-2-(5-phenyl-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but lacks the bromine atom.
Tert-butyl (2S,4S)-2-(5-(4-chlorophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate can significantly influence its reactivity and interactions with biological targets, making it unique compared to its analogs.
Properties
Molecular Formula |
C18H22BrN3O3 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22BrN3O3/c1-18(2,3)25-17(24)22-10-13(23)8-15(22)16-20-9-14(21-16)11-4-6-12(19)7-5-11/h4-7,9,13,15,23H,8,10H2,1-3H3,(H,20,21)/t13-,15-/m0/s1 |
InChI Key |
OATSQCPKQFFFPW-ZFWWWQNUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)Br)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


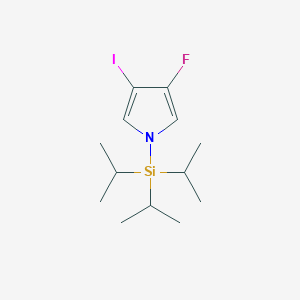
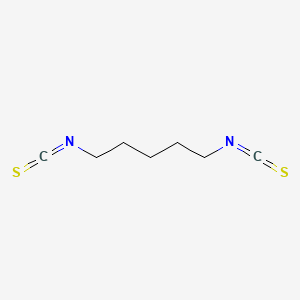
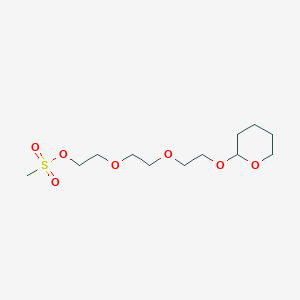
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B11827652.png)

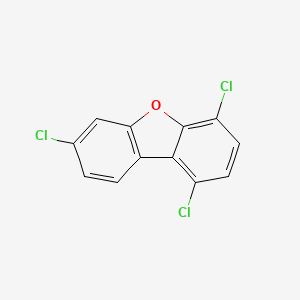
![(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11827665.png)

![(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B11827672.png)
![2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827680.png)
![1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B11827686.png)
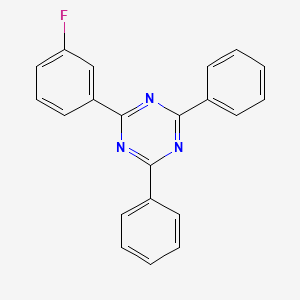

![N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11827696.png)
